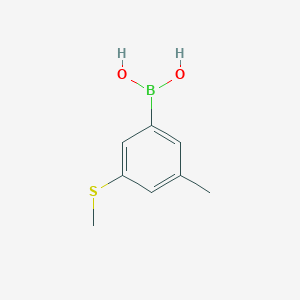
4-(2-Aminoethyl)-2,6-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2,6-dibromophenol: is an organic compound characterized by the presence of an aminoethyl group attached to a dibromophenol core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2,6-dibromophenol typically involves the bromination of 4-(2-Aminoethyl)phenol. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems for bromine addition and product isolation further enhances efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 4-(2-Aminoethyl)-2,6-dibromophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: 4-(2-Aminoethyl)-2,6-dibromophenol is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and polymers.
作用機序
Mechanism of Action: The mechanism by which 4-(2-Aminoethyl)-2,6-dibromophenol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the dibromophenol core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways: The compound targets enzymes involved in oxidative stress pathways and neurotransmitter regulation. By modulating these pathways, it can influence cellular processes such as apoptosis and signal transduction.
類似化合物との比較
4-(2-Aminoethyl)phenol: Lacks the bromine atoms, resulting in different reactivity and biological activity.
2,6-Dibromophenol: Lacks the aminoethyl group, making it less versatile in chemical reactions.
4-(2-Aminoethyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness: 4-(2-Aminoethyl)-2,6-dibromophenol is unique due to the presence of both the aminoethyl group and the dibromophenol core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-(2-aminoethyl)-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFLDHTYCUHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
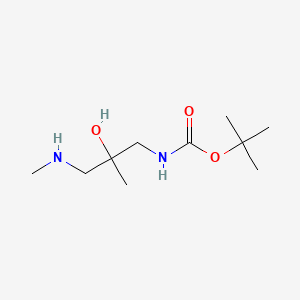
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

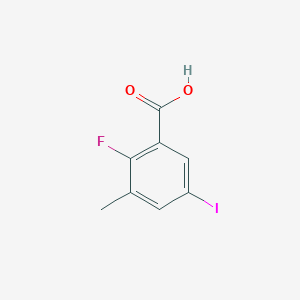
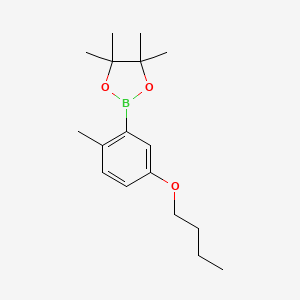
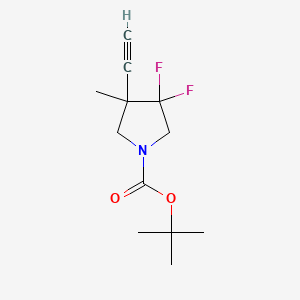
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
